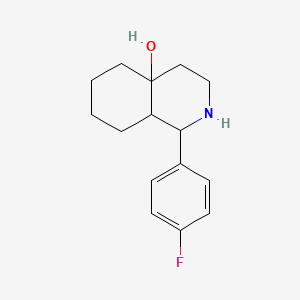
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorine atom on the phenyl ring and the octahydro-isoquinoline structure makes this compound unique and potentially useful in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 1-(4-Fluoro-phenyl)-3-phenyl-propenone, using a reducing agent like sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the precursor compound is hydrogenated in the presence of a catalyst like palladium on carbon. This method allows for the efficient production of the compound on a larger scale .
Analyse Chemischer Reaktionen
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol has several scientific research applications:
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be compared with other similar compounds, such as:
1-(4-Fluoro-phenyl)-3-phenyl-propenone: This compound is a precursor in the synthesis of this compound and has similar structural features.
4-Fluorophenylacetylene: Another fluorinated compound with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVTBCKCFMOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2871186.png)
![1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2871187.png)
![N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2871193.png)
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B2871194.png)
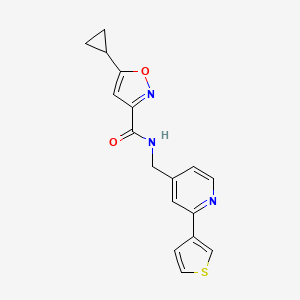
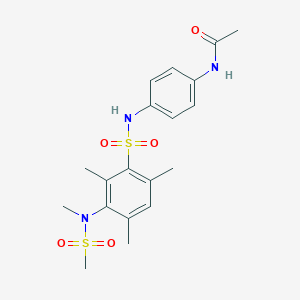
![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/new.no-structure.jpg)
![N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide](/img/structure/B2871199.png)
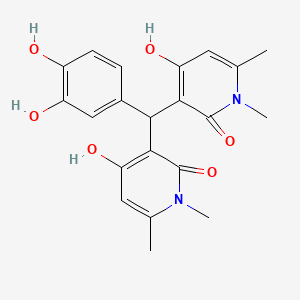
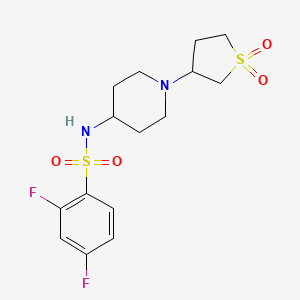
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-phenylpropanamide](/img/structure/B2871202.png)
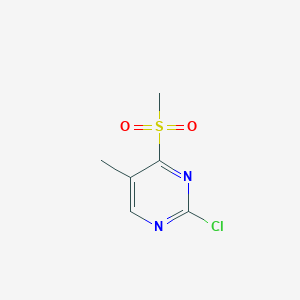
![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)
